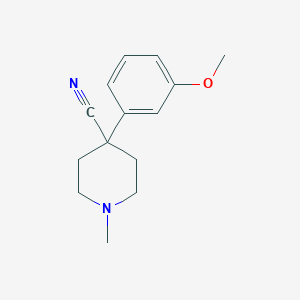

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Description

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is a piperidine-based compound featuring a methoxy-substituted phenyl group at the 4-position and a nitrile (carbonitrile) functional group. The methyl group at the 1-position of the piperidine ring contributes to steric and electronic modulation, while the methoxy group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYLNHITVXBZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203037 | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5460-79-7 | |

| Record name | 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP3VEH42Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis from N-Methyldiethanolamine

The most widely cited method involves a two-step process starting from N-methyldiethanolamine (CAS 105-59-9):

Step 1: Chlorination with Thionyl Chloride

N-Methyldiethanolamine is treated with thionyl chloride (SOCl₂) in chloroform (CHCl₃) under heating for 1 hour. This step converts hydroxyl groups into chlorides, yielding a dichloro intermediate.

Step 2: Cyanation via Phase-Transfer Catalysis

The intermediate undergoes cyanation using hexadecyltributylphosphonium bromide as a phase-transfer catalyst and 50% aqueous sodium hydroxide at 100°C for 1 hour. This step introduces the nitrile group, achieving a 63% yield .

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂ | CHCl₃ | Heating | 1 h | – |

| 2 | NaOH, PTC | – | 100°C | 1 h | 63% |

Advantages:

-

Utilizes inexpensive starting materials.

-

Phase-transfer catalysis enhances reaction efficiency.

Limitations:

-

Moderate yield due to competing side reactions.

-

Requires rigorous control of aqueous conditions.

Alternative Pathways from Patent Literature

While no direct synthesis of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile is described in the provided patent (US8697876B2), analogous strategies for related piperidine derivatives offer insights:

Transfer Hydrogenation for Methylation

The patent describes transfer hydrogenation with formaldehyde and a palladium catalyst to introduce methyl groups onto piperidine rings. For example:

-

Piperidine-4-carboxylic acid is methylated using formaldehyde under ambient pressure to form 1-methylpiperidine-4-carboxylic acid .

-

The reaction employs palladium on charcoal and formic acid at 90–95°C.

Application to Target Compound:

This method could theoretically methylate a precursor like 4-(3-methoxyphenyl)piperidine-4-carbonitrile , though such a route remains unexplored in literature.

Grignard Reagent-Based Functionalization

The patent highlights Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) for introducing aryl groups at ambient temperature. For instance:

-

A Grignard reagent reacts with 2,6-dibromopyridine to form a ketone intermediate.

-

Subsequent amidation and salt formation yield crystalline products.

Relevance to Target Molecule:

A similar approach could attach the 3-methoxyphenyl group to a preformed piperidine-carbonitrile scaffold.

Optimization Strategies

Catalyst Loading and Temperature Control

The patent emphasizes that >0.02 wt% copper(I) oxide in amination reactions reduces discoloration by enabling lower temperatures (60–70°C vs. 80–110°C). For this compound, optimizing catalyst loadings during cyanation could improve purity.

Solvent Selection for Crystallization

Ethanol is preferred for final salt formation in the patent, producing white crystalline solids. For the target compound, ethanol or isopropanol may enhance crystallization of the nitrile product.

Analytical Characterization

Spectroscopic Data

While specific data for this compound is limited, analogous compounds in the patent exhibit:

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-Hydroxyphenyl)-1-methylpiperidine-4-carbonitrile.

Reduction: The carbonitrile group can be reduced to an amine group, resulting in the formation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(3-Hydroxyphenyl)-1-methylpiperidine-4-carbonitrile

Reduction: 4-(3-Methoxyphenyl)-1-methylpiperidine-4-amine

Substitution: Various halogenated or alkylated derivatives of the original compound

Scientific Research Applications

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Core Structure Flexibility : Piperidine derivatives (e.g., the target compound and ’s analog) offer conformational rigidity compared to piperazine (Letermovir) or pyridine-based systems (), which may influence binding to flat protein pockets .

- Substituent Impact : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF3 in ), altering electronic density and hydrogen-bonding capacity. Methoxy groups enhance solubility relative to nitro or trifluoromethyl groups but may increase metabolic oxidation risks .

- Nitrile Functionality : The nitrile group in all listed compounds contributes to dipole interactions and may act as a hydrogen-bond acceptor, critical for target engagement in enzyme inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s LogP (~2.1) is lower than Letermovir’s (4.5), suggesting better aqueous solubility but reduced membrane permeability .

- Metabolism : Methoxy groups are prone to demethylation via CYP450 enzymes, whereas trifluoromethyl groups () resist oxidative metabolism, enhancing half-life .

Biological Activity

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, also known by its chemical structure C14H18N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O

- Molecular Weight : 230.30 g/mol

- CAS Number : 5460-79-7

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The compound has shown potential as an inhibitor of certain neurotransmitter transporters and enzymes, which may lead to various therapeutic effects:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin by inhibiting their reuptake, similar to other piperidine derivatives.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Activity : Studies have demonstrated that derivatives of piperidine compounds can show significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate anticancer activity .

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, possibly through modulation of glutamate receptors or inhibition of neurotoxic pathways .

Data Table: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Human colon adenocarcinoma (HT-29) | 92.4 | |

| Anticancer | Human gastric carcinoma (GXF 251) | <10 | |

| Neuroprotection | Rat glial cells (C6) | TBD |

Case Studies

- Anticancer Research : In a study evaluating the anticancer potential of various piperidine derivatives, this compound was tested alongside other compounds. Results indicated that while it showed moderate activity, further structural modifications could enhance its potency against specific cancer types .

- Neuropharmacology Studies : A research team investigated the neuropharmacological effects of piperidine derivatives, including this compound. They found that it could potentially modulate neurotransmitter systems associated with mood regulation and cognitive function, suggesting applications in treating disorders like depression and anxiety .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation reactions between aromatic aldehydes and urea derivatives under acidic or basic conditions. For example, intermediates like 4-methoxyphenyl groups can be introduced via Suzuki coupling or nucleophilic substitution. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . Post-synthesis, gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy are critical for verifying structural integrity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR spectroscopy : To confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- Fourier-transform infrared spectroscopy (FTIR) : Identifies nitrile stretches (~2200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₄H₁₆N₂O requires m/z 228.1361) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from stereochemical variations or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for the piperidine ring and methoxyphenyl group .

- X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives .

- Comparative analysis : Cross-referencing synthetic intermediates with PubChem data (e.g., InChI keys, molecular weights) ensures consistency .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with enzymes (e.g., cytochrome P450) or receptors. The methoxyphenyl group’s electron-rich structure may favor π-π stacking with aromatic residues .

- Density functional theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites, such as the nitrile group’s reactivity .

- ADMET prediction tools (SwissADME) : Estimates solubility (LogP ~2.5) and metabolic stability, guiding in vitro assay design .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent precipitation while maintaining cellular viability .

- pH adjustment : The piperidine nitrogen (pKa ~8.5) can be protonated in acidic buffers to enhance aqueous solubility .

- Lyophilization : Stabilizes the compound for long-term storage by removing hydrolytic pathways (e.g., nitrile degradation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

- Derivatization : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) to assess electronic effects on receptor binding .

- Bioisosteric replacement : Substitute the nitrile group with a carboxylic acid (-COOH) to evaluate metabolic stability changes .

- Enzymatic assays : Test inhibitory activity against targets like acetylcholinesterase or kinases, using IC₅₀ values to rank derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for high-yield isolation .

- Reagent compatibility : Avoid moisture-sensitive steps (e.g., Grignard reactions) to ensure reproducibility in large batches .

- Safety protocols : Mitigate nitrile toxicity (LD₅₀ ~150 mg/kg in rodents) using closed-system reactors and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.